molecular formula C14H17BrF3NO2 B8126659 (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester

Cat. No.: B8126659
M. Wt: 368.19 g/mol
InChI Key: NRXHYNSGMUCIIT-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbamic acid ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups, such as amines or halides.

Scientific Research Applications

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carbamic acid ester group can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO2/c1-5-19(12(20)21-13(2,3)4)11-7-9(14(16,17)18)6-10(15)8-11/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHYNSGMUCIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC(=C1)C(F)(F)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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